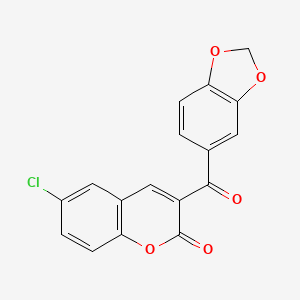

![molecular formula C12H12N4O3 B6462522 methyl 1-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}-1H-pyrazole-3-carboxylate CAS No. 2549133-14-2](/img/structure/B6462522.png)

methyl 1-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A facile one-pot procedure for the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds utilizing 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) as base and acetonitrile as solvent has been reported .Molecular Structure Analysis

The structure of the compound was confirmed by elemental analysis, Fourier transforms infrared (IR), thermogravimetric analysis, UV-visible (UV-Vis), 1 H NMR, and single-crystal X-ray diffraction studies . The gas-phase molecular geometry and the electronic structure-property of the molecule were calculated at the density functional theory .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The compound crystallizes in the monoclinic system with the space group P2 1 /c and Z = 4. The unit cell parameters are a = 12.141 (3) Å, b = 13.934 (4) Å, c = 7.2777 (18) Å, and β = 97.816 (14) 0 .Aplicaciones Científicas De Investigación

MPCA is used for a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of a variety of heterocyclic compounds. Additionally, MPCA is used in the synthesis of a variety of polymers and other materials.

Mecanismo De Acción

Target of Action

Methyl 1-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}-1H-pyrazole-3-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiproliferative and antibacterial properties.

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit tyrosine-protein kinase BTK , which plays a crucial role in B cell development. Inhibition of this enzyme can lead to the suppression of B cell-mediated immune responses and could potentially be used in the treatment of diseases like cancer .

Biochemical Pathways

For instance, some pyrazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting protein synthesis pathways .

Pharmacokinetics

The pharmacokinetic properties of pyrazole derivatives have been studied in silico, which could provide some insights into the admet properties of this compound .

Result of Action

For instance, some pyrazole derivatives have been found to exhibit antiproliferative activity, suggesting that they could potentially inhibit cell proliferation .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MPCA has several advantages for laboratory experiments. It is a highly polar compound and is soluble in water, alcohol, and ether. This makes it easy to work with and manipulate in the laboratory. Additionally, MPCA is a colorless crystalline solid with a low melting point, making it easy to store and handle. However, MPCA is a highly reactive compound and can cause skin and eye irritation if not handled properly.

Direcciones Futuras

MPCA has a wide range of uses and applications in the fields of biochemistry, physiology, and pharmaceuticals. In the future, it is likely that MPCA will be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is likely that MPCA will be used to synthesize a variety of polymers and other materials. Furthermore, it is likely that MPCA will be used to study the biochemical and physiological effects of a variety of compounds. Finally, it is likely that MPCA will be used to study the mechanism of action of a variety of enzymes, including cytochrome P450 enzymes.

Métodos De Síntesis

MPCA can be synthesized by a variety of methods. One method involves the reaction of p-chlorobenzyl chloride with 4-hydroxycarbamoylphenylhydrazine in an acidic medium. This reaction produces a hydrazone intermediate which is then reacted with acetic anhydride to form the desired product. Another method involves the reaction of 4-hydroxycarbamoylphenylhydrazine with p-chlorobenzyl bromide in an acidic medium. This reaction produces a hydrazone intermediate which is then reacted with acetic anhydride to form the desired product.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 1-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-19-12(17)10-6-7-16(14-10)9-4-2-8(3-5-9)11(13)15-18/h2-7,18H,1H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDVSVUXCXDBHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-pentylacetamide](/img/structure/B6462448.png)

![4-methyl-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6462462.png)

![N-(3,4-dimethylphenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6462479.png)

![2-{[1-(2,6-difluorobenzoyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462486.png)

![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6462492.png)

![4-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6462493.png)

![4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6462499.png)

![3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B6462503.png)

![N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6462506.png)

![(2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B6462514.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6462527.png)

![4-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462531.png)

![4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462541.png)